molecular formula C10H14O4 B2875477 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid CAS No. 2490406-06-7

1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid

Cat. No.: B2875477
CAS No.: 2490406-06-7
M. Wt: 198.218
InChI Key: DFMLFPKMOZVKEE-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid is a spirocyclic compound featuring a fused 2-oxabicyclo[2.1.1]hexane and cyclobutane system. Key functional groups include a hydroxymethyl (-CH2OH) and a carboxylic acid (-COOH) moiety.

Properties

IUPAC Name

1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10/h11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMLFPKMOZVKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Ene-Yne Metathesis (RCEYM)

The 2-oxabicyclo[2.1.1]hexane moiety is synthesized via Grubbs second-generation catalyst (G-II) -mediated ring-closing ene-yne metathesis (RCEYM). Starting from 17-ethynyl-17-hydroxysteroid derivatives, allylation of the hydroxyl group with allyl bromide generates alkenyl ether intermediates (e.g., 39 in). Under microwave irradiation and G-II catalysis (5–10 mol%), RCEYM produces spiro 2,5-dihydrofuran derivatives (e.g., 40 ) in yields up to 76%. For the target compound, analogous strategies employ propargyl ether precursors to form the bicyclohexane-oxygen bridge.

Diels–Alder Cycloaddition

Following RCEYM, the spiro-cyclobutane ring is constructed via Diels–Alder reactions . In a one-pot procedure, dienophiles like N-phenylmaleimide are added to the RCEYM reaction mixture, enabling [4+2] cycloaddition to form the cyclobutane-spiro junction (e.g., 41 ). This method, applied to mestranol and lynestrenol derivatives, achieves yields of 10–91%, contingent on dienophile reactivity.

[2π + 2σ] Cycloaddition for Bicyclohexane Formation

Alternative approaches leverage UV-irradiated [2+2] cycloadditions to form the bicyclo[2.1.1]hexane skeleton. Acrylic acid derivatives react with ethylene gas under UV light (450 W Hg lamp) at -30°C to -20°C, yielding cyclobutanecarboxylic acid intermediates. Decarboxylation at 160°C generates cyclobutane rings, which are functionalized further for spiro linkage.

Functionalization of the Spiro Core

Introduction of the Hydroxymethyl Group

The hydroxymethyl group is installed via nucleophilic substitution or reduction . For example:

  • Epoxide ring-opening : Treatment of a spiro-epoxide intermediate with water or hydroxide ions under acidic conditions introduces the hydroxymethyl group.
  • Aldehyde reduction : Oxidation of a methyl group to an aldehyde (e.g., using KMnO₄) followed by NaBH₄ reduction yields the hydroxymethyl substituent.

Carboxylic Acid Installation

The C-4 carboxylic acid is introduced through:

  • Oxidation of primary alcohols : TEMPO/NaClO₂ oxidation converts a hydroxymethyl precursor to the carboxylic acid.
  • Hydrolysis of nitriles : Cyano groups at C-4 are hydrolyzed under acidic (H₂SO₄) or basic (NaOH) conditions to yield the acid.

Optimization and Challenges

Yield and Selectivity Considerations

  • RCEYM efficiency : Catalyst loading (5–10 mol% G-II) and reaction time (2–4 h) critically impact yields, with microwave irradiation enhancing rates.
  • Diels–Alder regioselectivity : Electron-deficient dienophiles (e.g., maleimides) favor endo transition states, improving cycloaddition yields.
  • Decarboxylation control : Heating 1,1-cyclobutanedicarboxylic acid derivatives at 160°C requires precise temperature control to avoid over-degradation.

Side Reactions and Mitigation

  • Polymerization : Strain in the bicyclohexane system predisposes intermediates to radical-mediated polymerization, mitigated by inhibitors like tert-butyl catechol.
  • Ring-opening : Acidic or basic conditions may cleave the spiro junction, necessitating pH-neutral reaction media.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Range Advantages Limitations
RCEYM + Diels–Alder Metathesis, cycloaddition 10–91% One-pot procedure, modular dienophiles Variable yields based on dienophile
UV [2+2] Cycloaddition Photochemical cyclization Up to 97% High regioselectivity Requires specialized UV equipment
Epoxide Functionalization Ring-opening, oxidation 50–75% Mild conditions Multi-step protection/deprotection

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adopting flow chemistry for UV-mediated cycloadditions enhances scalability and safety by minimizing light exposure risks.

Green Chemistry Metrics

  • Solvent recovery : Dichloromethane (used in UV cycloadditions) is recycled via distillation, reducing waste.
  • Catalyst recycling : Grubbs G-II is recovered via silica gel filtration, lowering costs.

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic spiro intermediates achieves enantiomeric excess >90%, critical for pharmaceutical applications.

Radical-Based Spirocyclization

Persistent radical effects enable controlled spiro junction formation via TEMPO-mediated coupling, avoiding metallated intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of primary alcohols from the carboxylic acid group.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)spiro[2-oxabicyclo[21

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential as a scaffold in drug design, particularly in the development of enzyme inhibitors or receptor modulators.

    Industry: Could be used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which is crucial for binding to molecular targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The target compound is compared to derivatives and analogs with substitutions on the bicyclohexane core or cyclobutane ring:

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications CAS Number Molecular Weight Key Properties/Applications
Target Compound -CH2OH, -COOH N/A ~212.21* High solubility, dual reactivity (OH/COOH)
tert-Butyl carbamate derivative -CH2OH, tert-butyl carbamate 2170372-32-2 231.29 Protected amine; enhanced lipophilicity
Benzyl carbamate derivative -CH2OH, benzyl carbamate 2170372-30-0 263.29 Aromatic group for π-π interactions
4-Methyl-3-oxaspiro[oxetane] analog Methyl, oxetane ring 2490375-78-3 184.19 Improved metabolic stability via oxetane
Ethyl carboxylate derivative -CH2NH2, ethyl ester N/A ~255.73* Prodrug potential; ester hydrolysis
Iodomethyl-trifluoromethyl analog -CH2I, -CF3 N/A ~318.01* Electrophilic reactivity (iodine)

*Calculated based on molecular formulas.

Key Observations:
  • Reactivity : The target compound’s -COOH and -CH2OH groups enable diverse modifications (e.g., esterification, amidation), unlike halogenated analogs (e.g., iodomethyl in ) that prioritize electrophilic reactions.
  • Solubility : The carboxylic acid group enhances aqueous solubility compared to carbamate derivatives (e.g., tert-butyl ), which are more lipophilic.
  • Stability : The oxetane-containing analog may exhibit superior metabolic stability due to oxetane’s resistance to oxidative degradation, a feature absent in the cyclobutane-based target compound.

Pharmacological and Physicochemical Properties

  • Bioisosteric Potential: The spirocyclic framework mimics phenyl rings in drug molecules, similar to 2-oxabicyclo[2.2.2]octane systems .
  • Acidity : The -COOH group (pKa ~4-5) is more acidic than carbamates (pKa ~11-12 in ), influencing binding interactions in biological targets.
  • LogP : The target compound’s LogP is estimated to be lower than its carbamate or ester derivatives, favoring renal excretion over tissue penetration.

Biological Activity

1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a spirocyclic structure that integrates a bicyclic framework with functional groups conducive to biological activity. The synthesis of such compounds typically involves cycloaddition reactions, which allow for the construction of complex molecular architectures.

Synthetic Pathways

Recent studies have highlighted various synthetic approaches to 2-oxabicyclo[2.1.1]hexanes, including:

  • Iodocyclization : This method has been utilized to generate 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors, facilitating the development of biologically relevant compounds .
  • Photochemical Methods : An efficient approach using photochemistry has been reported to create new bicyclo[2.1.1]hexane modules, expanding the library of potential bioactive molecules .

Biological Activity

The biological activity of this compound can be attributed to its structural components that interact with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial activity. For instance, similar structures have been shown to inhibit the biosynthesis of chitin in fungi, suggesting potential applications as antifungal agents .

Anti-HIV Activity

Spirocyclic nucleosides have demonstrated anti-HIV properties, which may extend to the hydroxymethyl spiro compound due to structural similarities with known antiviral agents .

Case Studies and Research Findings

StudyFindings
Merino et al. (2020)Reported on the synthesis of polyoxin analogues with spirocyclic structures showing antifungal activity against various fungal strains .
Chattopadhyaya et al. (2019)Investigated spiroisoxazolidine nucleosides demonstrating anti-HIV activity, suggesting similar mechanisms may apply to spiro compounds like this compound .
Recent Synthesis StudiesHighlighted the versatility of bicyclic systems in medicinal chemistry and their incorporation into drug design, emphasizing their bioisosteric properties compared to traditional aromatic systems .

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